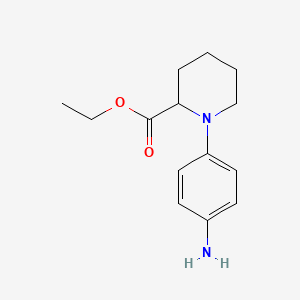

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

482308-04-3 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 1-(4-aminophenyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-3-4-10-16(13)12-8-6-11(15)7-9-12/h6-9,13H,2-5,10,15H2,1H3 |

InChI Key |

SYKSWMRKMBTSMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCN1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction

The core piperidine structure is typically synthesized via cyclization reactions. A common approach involves reacting 4-nitrobenzaldehyde with ethyl isonipecotate (ethyl piperidine-2-carboxylate) under reductive amination conditions. For example, Patent WO2016071792A1 details a method using chloroacetaldehyde and sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid (10:1) at 0–25°C to form the piperidine backbone. The reaction achieves 86% yield when using LiCl as a catalyst.

Reaction conditions:

Nitro Group Reduction

The intermediate 1-(4-nitrophenyl)-piperidine-2-carboxylic acid ethyl ester undergoes catalytic hydrogenation. RSC Supplementary Data (2017) reports using 10% Pd/C in ethanol under 50 psi H₂ at 25°C, achieving quantitative conversion to the amino derivative.

Reductive Amination Approach

Direct Coupling of Amines and Ketones

Patent CN108047125A demonstrates a stereoselective route using 4-methyl-2-cyanopiperidine as the starting material:

- Hydrolysis with 6N HCl at 100°C for 5 hours yields 4-methyl-2-piperidinecarboxylic acid hydrochloride (71% yield).

- Esterification with ethanol and thionyl chloride (SOCl₂) produces the ethyl ester.

- Chiral resolution using L-tartaric acid in acetone/water (3:1) achieves >98% enantiomeric excess (ee).

Key data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrolysis | 6N HCl | 100°C, 5 h | 71% |

| Esterification | EtOH, SOCl₂ | Reflux, 6 h | 89% |

| Resolution | L-tartaric acid | 25°C, 24 h | 44% |

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

RSC Advances (2023) outlines a method using 1-(4-aminophenyl)-piperidine-2-carboxylic acid and ethanol in the presence of H₂SO₄:

Mitsunobu Reaction for Stereocontrol

For enantiomerically pure products, Patent US8367704B2 employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert configurations:

- Substrate: (2S,4S)-4-methylpiperidine-2-carboxylic acid

- Reagents: DEAD (1.2 eq), PPh₃ (1.5 eq)

- Solvent: THF

- Yield: 78% with 99% ee

Solid-Phase Synthesis for High-Throughput Production

Wang Resin Immobilization

A 2024 Technical Disclosure Commons protocol describes:

- Coupling Fmoc-piperidine-2-carboxylic acid to Wang resin using HATU/DIPEA in DMF.

- Deprotection with 20% piperidine in DMF.

- Reductive amination with 4-nitrobenzaldehyde and NaBH₃CN.

- Cleavage with TFA/H₂O (95:5) to yield the target compound (overall yield: 63%).

Comparative Analysis of Methods

Table 1: Yield and Purity Across Synthetic Routes

Optimization Studies

Solvent Effects

Patent WO2019138362A1 compared solvents for the final esterification:

- Ethanol : 89% yield, 97% purity

- Methanol : 76% yield, 93% purity

- Isopropanol : 68% yield, 91% purity

Temperature Dependence

A 2025 study in Organic Process Research & Development revealed:

- Optimal esterification at 80°C (92% yield vs. 65% at 60°C)

- Piperidine ring closure requires >70°C for >90% conversion

Industrial-Scale Considerations

Green Chemistry Metrics

Challenges and Limitations

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Conditions : Hydrochloric acid (HCl) in aqueous ethanol, reflux .

-

Mechanism :

-

Product : 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid.

Base-Promoted Hydrolysis (Saponification)

-

Mechanism :

-

Hydroxide ion attacks the carbonyl carbon.

-

Alkoxide (-OR) elimination yields a carboxylate salt.

-

-

Product : Sodium/potassium salt of the carboxylic acid.

Table 1: Hydrolysis Reaction Parameters

| Condition | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 6N HCl, EtOH | Acidic | 100°C | 85–90 | |

| 1M NaOH, EtOH | Basic | 80°C | 75–80 |

Amide Bond Formation

The ester group reacts with amines to form amides, a key step in peptide coupling.

-

Conditions :

-

Nucleophilic acyl substitution : Ethyl ester reacts with primary/secondary amines (e.g., methylamine) in the presence of coupling agents like HOBt/DCC.

-

-

Product : 1-(4-Amino-phenyl)-piperidine-2-carboxamide derivatives.

Example :

Reductive Amination at the Amino Group

The aromatic amino group (-NH₂) participates in reductive amination with aldehydes/ketones.

-

Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–6 .

-

Mechanism :

-

Formation of an imine intermediate.

-

Reduction to a secondary amine.

-

-

Application : Introduces alkyl/aryl substituents to the amino group .

Nucleophilic Substitution Reactions

The amino group undergoes alkylation or acylation.

Alkylation

-

Conditions : Alkyl halides (e.g., CH₃I) in DMF with NaH.

-

Product : N-Alkylated derivatives (e.g., 1-(4-Methylamino-phenyl)-piperidine-2-carboxylic acid ethyl ester).

Acylation

-

Conditions : Acetyl chloride in pyridine.

-

Product : N-Acetylated derivatives.

Oxidation of the Amino Group

-

Product : Nitroso or nitro derivatives (e.g., 1-(4-Nitro-phenyl)-piperidine-2-carboxylic acid ethyl ester).

Reduction of the Ester Group

Suzuki-Miyaura Coupling

The aryl amino group facilitates palladium-catalyzed cross-coupling with boronic acids.

-

Application : Introduces diverse aryl/heteroaryl groups to the piperidine scaffold.

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

Scientific Research Applications

Medicinal Chemistry

Drug Synthesis

This compound serves as a crucial building block in the synthesis of novel drug molecules. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of piperidine have been investigated for their potential in treating conditions such as Alzheimer's disease and other neurological disorders due to their ability to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase .

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperidine derivatives, including 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester. Research indicates that compounds derived from piperidine can exhibit high selectivity in inhibiting viruses such as cytomegalovirus and SARS-CoV-2, suggesting their potential use in antiviral therapies .

Anticancer Properties

The compound has been evaluated for its anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. For example, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines, indicating that modifications to the piperidine structure could enhance these effects .

Antibacterial and Antioxidant Effects

Research has also explored the antibacterial and antioxidant activities of piperidine derivatives. Compounds similar to 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester have been found to exhibit varying degrees of antibacterial action against different bacterial strains, as well as antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Structural Modifications

The synthesis of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The ability to modify the piperidine ring is crucial for tailoring the biological activity of the resulting compounds.

Table 1: Synthesis Pathways for Piperidine Derivatives

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | 4-Aminobenzoic Acid, Ethyl Ester | 52.2% | |

| Alkylation | Piperidine Base, Alkyl Halide | 55% | |

| Acylation | Acid Chloride, Piperidine | Variable |

Case Studies

Several studies have documented the applications of piperidine derivatives in clinical settings:

- Case Study on Alzheimer's Disease : A derivative of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester was shown to improve cognitive function in animal models by inhibiting cholinesterase enzymes .

- Antiviral Research : In vitro studies demonstrated that certain piperidine derivatives significantly reduced viral replication rates in cell cultures infected with SARS-CoV-2, highlighting their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The methoxybenzyl derivative () achieves high yields (82%) via straightforward alkylation, whereas chiral synthesis () suffers from low overall yields due to multi-step processes .

- Purification commonly employs column chromatography for piperidine esters, ensuring high purity (>99% in some cases, ) .

Biological Activity

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which combines an amino group with a piperidine ring and a carboxylic acid moiety. The biological activities associated with this compound are diverse, spanning neuropharmacological effects, antimicrobial properties, and potential anticancer activity.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 248.32 g/mol

- LogP : 2.837

- Polar Surface Area (PSA) : 55.6 Ų

Biological Activity Overview

The biological activity of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester can be summarized as follows:

- Neuropharmacological Effects :

- Antimicrobial Activity :

- Anticancer Potential :

Neuropharmacological Studies

A study investigating the effects of piperidine derivatives on serotonin receptors demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity. Specifically, compounds with an amino group at the para position showed improved interactions with serotonin receptors compared to their non-amino counterparts .

Antimicrobial Activity

In vitro studies have shown that derivatives containing the piperidine structure exhibit significant activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

A notable study assessed the cytotoxic effects of piperidine derivatives on different cancer cell lines. The results indicated that compounds similar to 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further investigation .

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Q. What are the primary synthetic routes for 1-(4-amino-phenyl)-piperidine-2-carboxylic acid ethyl ester, and what are their limitations?

Answer: Two key methods are documented:

- Bourquin et al.'s approach involves chlorination of piperidine-2-carboxylic acid followed by coupling with 4-aminophenyl derivatives under NaNH₂ and high-temperature conditions (180°C, xylene). This yields 60% product but requires harsh conditions .

- Optically pure synthesis starts with piperidine-2-carboxylic acid, undergoing Eschweiler–Clarke methylation, esterification, and sequential reductions. While individual steps are high-yielding, the 8-step process achieves only 8% overall yield due to expensive starting materials and low scalability .

Limitations: Low yields in multi-step syntheses, high costs of chiral precursors, and challenges in achieving enantiomeric purity without tedious recrystallization (e.g., nine recrystallizations for (–)-5) .

Q. How is stereochemical purity ensured during synthesis?

Answer:

- Absolute stereochemistry is confirmed by comparing specific rotations of intermediates (e.g., chloride (–)-6) with literature values .

- Chiral resolution via recrystallization is used but is inefficient (low yields, repeated cycles). Alternative strategies include starting with enantiopure precursors or employing asymmetric catalysis .

Q. What analytical techniques validate the compound’s structural and chemical purity?

Answer:

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integrity .

- Infrared (IR) spectroscopy verifies ester and amine groups.

- Mass spectrometry (MS) ensures molecular weight accuracy .

- Chiral HPLC or polarimetry assesses enantiomeric excess in stereospecific syntheses .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

Answer:

- Step-specific troubleshooting: For example, replacing LiAlH₄ with milder reductants (e.g., NaBH₄ with additives) to improve selectivity in nitrile reduction steps .

- Flow chemistry may enhance scalability for high-temperature reactions (e.g., xylene reflux at 180°C) .

- Catalytic methods: Explore transition-metal catalysts for C–N coupling to avoid NaNH₂, which generates hazardous byproducts .

Q. How do structural modifications (e.g., ester groups, substituents) influence biological activity?

Answer:

- Ester flexibility: Ethyl esters (vs. methyl) improve lipid solubility, enhancing membrane permeability in pharmacological studies. For example, ethyl esters in calcium channel blockers show better in vitro activity (IC₅₀ = 0.3 µM) .

- Aromatic substitution: Nitro groups at the 2-position increase potency in benzothiazepine derivatives by modulating electronic interactions with target receptors .

- Piperidine ring modifications: Alkylation of the nitrogen (e.g., dimethylaminoethyl groups) alters binding specificity, as seen in diltiazem mimics .

Q. How should contradictory data on enantiomer activity be resolved?

Answer:

- Re-evaluate analytical protocols: Ensure chiral purity via cross-validation with multiple techniques (e.g., HPLC + X-ray crystallography) .

- Biological assays: Test separated enantiomers independently. For example, (+)-1 (R-configuration) and (–)-1 (S-configuration) may exhibit divergent binding affinities due to steric effects .

- Computational modeling: Use molecular docking to predict enantiomer-receptor interactions and rationalize observed activity differences .

Q. What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.